

# Spectroscopic Profile of Methyl Carbazate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl carbazate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl carbazate**, a versatile reagent in organic synthesis and a key building block in the development of pharmaceuticals and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The empirical formula for **methyl carbazate** is  $C_2H_6N_2O_2$  with a molecular weight of 90.08 g/mol. Its structure gives rise to a distinct spectroscopic signature, which is summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Data

The  $^1H$  and  $^{13}C$  NMR spectra of **methyl carbazate** provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform ( $CDCl_3$ ), a common solvent for NMR analysis.

Table 1:  $^1H$  NMR Spectroscopic Data for **Methyl Carbazate** in  $CDCl_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.09	Singlet	1H	-	-NH
3.77	Doublet	2H	1.85	-NH <sub>2</sub>
3.73	Singlet	3H	-	-OCH <sub>3</sub>

Note: NMR spectra have been recorded on both 300 MHz and 600 MHz instruments, with minor variations in reported chemical shifts.[\[1\]](#)[\[2\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Methyl Carbazate**

Chemical Shift ( $\delta$ ) ppm	Assignment
158.5	C=O (Carbonyl)
52.5	-OCH <sub>3</sub> (Methoxy)

Note: <sup>13</sup>C NMR data is based on typical chemical shift ranges for similar functional groups and may vary slightly depending on experimental conditions.

## Infrared (IR) Spectroscopy Data

The IR spectrum of **methyl carbazate** highlights the presence of key functional groups through their characteristic vibrational frequencies. The data below corresponds to analysis performed using a Potassium Bromide (KBr) pellet.

Table 3: Key IR Absorption Frequencies for **Methyl Carbazate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
3320 - 3450	Strong, Broad	N-H Stretch	-NH <sub>2</sub>
3211	Strong	N-H Stretch	-NH
2950 - 3000	Medium	C-H Stretch	-CH <sub>3</sub>
1700 - 1750	Strong	C=O Stretch	Ester Carbonyl
1580 - 1650	Medium	N-H Bend	-NH <sub>2</sub>
1435 - 1465	Medium	C-H Bend	-CH <sub>3</sub>
1000 - 1300	Strong	C-O Stretch	Ester

Note: The specific peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented in this guide.

### Synthesis of Methyl Carbazate

A common method for the synthesis of **methyl carbazate** involves the reaction of dimethyl carbonate with hydrazine hydrate.<sup>[1][2]</sup>

- **Reaction Setup:** A round-bottom flask is charged with dimethyl carbonate and hydrazine hydrate.
- **Reaction Conditions:** The mixture is heated to approximately 50°C and stirred for a period of time, often followed by continued stirring at room temperature.
- **Work-up:** Upon completion of the reaction, volatile components such as water, methanol, and excess dimethyl carbonate are removed under reduced pressure.

- Purification: The resulting crude product is then purified, typically by recrystallization, to yield white crystalline **methyl carbazate**.

## NMR Spectroscopy

- Sample Preparation: A small quantity (typically 5-25 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) of purified **methyl carbazate** is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). A trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: The spectrum is acquired on a standard NMR spectrometer, for instance, a Bruker Avance 300 or 600, operating at 300 MHz or 600 MHz for the  $^1\text{H}$  nucleus, respectively.
- Data Acquisition: For a typical  $^1\text{H}$  NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is generally required due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically used to simplify the  $^{13}\text{C}$  spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

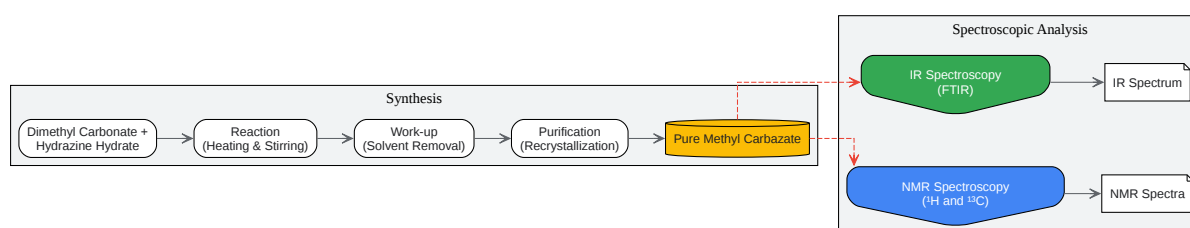
## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of finely ground **methyl carbazate** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired by passing an infrared beam through the KBr pellet. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.

- Data Processing: The final spectrum is typically plotted as percent transmittance versus wavenumber (in  $\text{cm}^{-1}$ ).

## Visualized Workflow

The following diagram illustrates the general workflow from the synthesis of **methyl carbazate** to its spectroscopic characterization.



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Caption: Workflow for the synthesis and spectroscopic analysis of **methyl carbazate**.

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## References

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